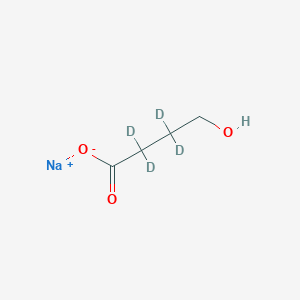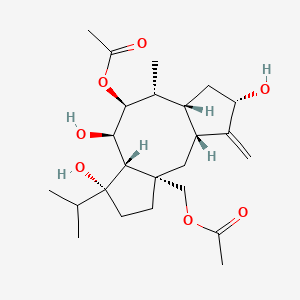![molecular formula C14H20O8 B1141618 (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate CAS No. 111293-23-3](/img/structure/B1141618.png)
(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate: is an organic compound with significant applications in various fields of chemistry and industry. It is characterized by its unique structure, which includes two ethoxycarbonyl groups attached to a fumarate backbone. This compound is often used in synthetic chemistry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate typically involves the esterification of fumaric acid with (S)-1-(ethoxycarbonyl)ethyl alcohol. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate undergoes various chemical reactions, including:
Esterification: Formation of esters through reaction with alcohols.
Hydrolysis: Breakdown of the ester bonds in the presence of water and acid or base catalysts.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid, organic solvents such as toluene or dichloromethane.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Esterification: Formation of esters with different alcohols.
Hydrolysis: Production of fumaric acid and (S)-1-(ethoxycarbonyl)ethyl alcohol.
Oxidation and Reduction: Depending on the specific reagents used, various oxidized or reduced derivatives of the compound.
Scientific Research Applications
Chemistry
In synthetic chemistry, (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the preparation of polymers, pharmaceuticals, and agrochemicals.
Biology and Medicine
The compound has potential applications in drug development due to its ability to form stable esters. It can be used in the design of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate involves its ability to undergo esterification and hydrolysis reactions. These reactions are facilitated by the presence of acid or base catalysts, which help to break or form ester bonds. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: Another ester of fumaric acid, used in the treatment of multiple sclerosis.
Diethyl fumarate: Similar structure but with ethyl groups instead of (S)-1-(ethoxycarbonyl)ethyl groups.
Fumaric acid: The parent compound, used in food and pharmaceutical industries.
Uniqueness
(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate is unique due to its specific stereochemistry and the presence of ethoxycarbonyl groups. This gives it distinct reactivity and properties compared to other fumarate esters, making it valuable in specialized applications.
Properties
IUPAC Name |
bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c1-5-19-13(17)9(3)21-11(15)7-8-12(16)22-10(4)14(18)20-6-2/h7-10H,5-6H2,1-4H3/b8-7+/t9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSLHMRMQFZKMW-GOPXOUGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)C=CC(=O)OC(C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)OC(=O)/C=C/C(=O)O[C@@H](C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B1141539.png)


![4-Methyl-2-(4-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141552.png)

